4-[1-(2-Aminoanilino)ethylidene]-3-hydroxycyclohexa-2,5-dien-1-one
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Overview
Description
4-[1-(2-Aminoanilino)ethylidene]-3-hydroxycyclohexa-2,5-dien-1-one is a chemical compound with the molecular formula C14H14N2O2. It is known for its unique structure, which includes an aminoaniline group and a hydroxycyclohexadienone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-Aminoanilino)ethylidene]-3-hydroxycyclohexa-2,5-dien-1-one typically involves the condensation of 2-aminoaniline with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-Aminoanilino)ethylidene]-3-hydroxycyclohexa-2,5-dien-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted aniline derivatives.
Scientific Research Applications
4-[1-(2-Aminoanilino)ethylidene]-3-hydroxycyclohexa-2,5-dien-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[1-(2-Aminoanilino)ethylidene]-3-hydroxycyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[1-(2-Aminoanilino)ethylidene]-3-hydroxycyclohexa-2,5-dien-1-one include:
- 4-[1-(2-Aminoanilino)ethylidene]-3-hydroxybenzene
- This compound derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of an aminoaniline group and a hydroxycyclohexadienone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
83144-93-8 |
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Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
4-[N-(2-aminophenyl)-C-methylcarbonimidoyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H14N2O2/c1-9(11-7-6-10(17)8-14(11)18)16-13-5-3-2-4-12(13)15/h2-8,17-18H,15H2,1H3 |
InChI Key |
KWZCXISOXFYHIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1N)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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